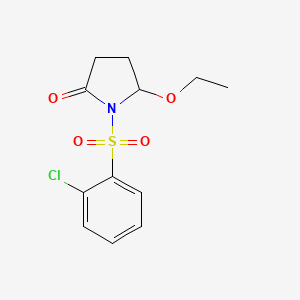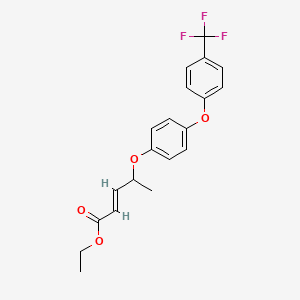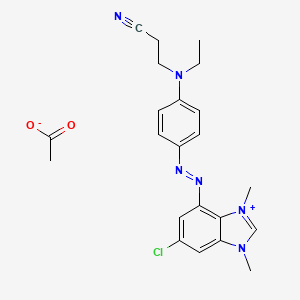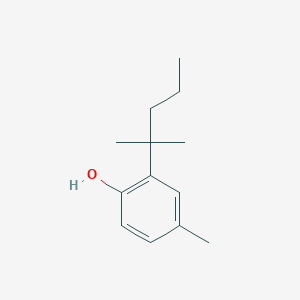
4-Methyl-2-(2-methylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-methylpentan-2-yl)phenol, also known as 4-tert-hexylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by a phenol group substituted with a 2-methylpentan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+(CH3)2CCH2CH3ClAlCl3C6H4(CH3)2CCH2CH3OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-(2-methylpentan-2-yl)quinone.
Reduction: Formation of 4-Methyl-2-(2-methylpentan-2-yl)hydroquinone.
Substitution: Formation of halogenated derivatives such as 4-Methyl-2-(2-methylpentan-2-yl)chlorophenol.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2-methylpentan-2-yl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the formation of phenoxyl radicals. These radicals can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2-methylpentan-2-yl group.
4-tert-Octylphenol: Contains a tert-octyl group, making it bulkier than 4-Methyl-2-(2-methylpentan-2-yl)phenol.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This substitution affects its solubility, reactivity, and interaction with biological systems, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
42720-30-9 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4-methyl-2-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(3,4)11-9-10(2)6-7-12(11)14/h6-7,9,14H,5,8H2,1-4H3 |
InChI-Schlüssel |
XUCFPKNBJHHSCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=C(C=CC(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


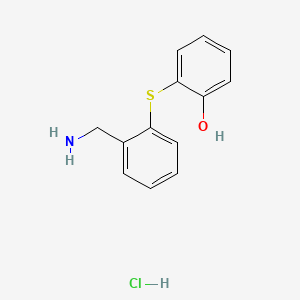
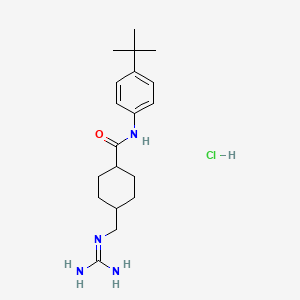




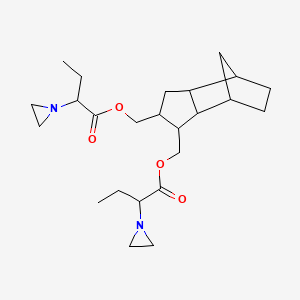
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)


